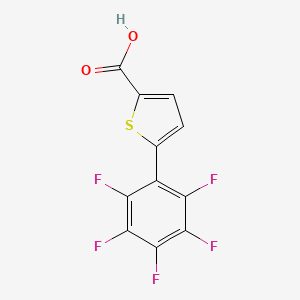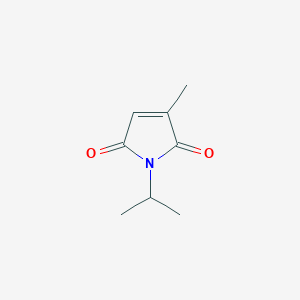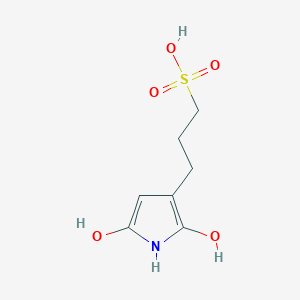
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is a chemical compound that features a pyrrole ring substituted with hydroxyl groups and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Another approach involves the direct sulfonation of the pyrrole ring using sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the pyrrole ring.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
754169-88-5 |
|---|---|
Formule moléculaire |
C7H11NO5S |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
3-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H11NO5S/c9-6-4-5(7(10)8-6)2-1-3-14(11,12)13/h4,8-10H,1-3H2,(H,11,12,13) |
Clé InChI |
UIELKNXDYXIIBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1CCCS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


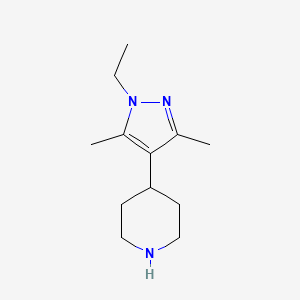


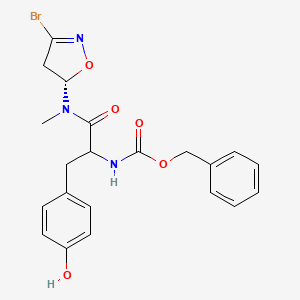
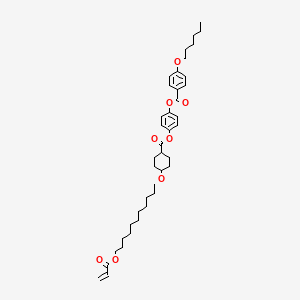
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
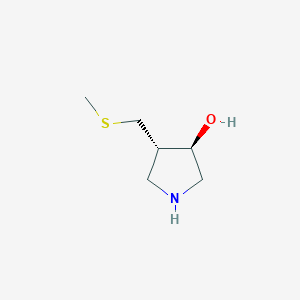
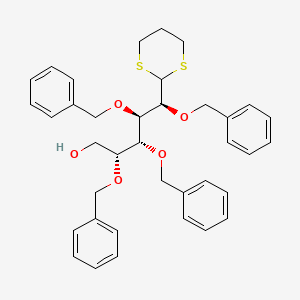
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
